molecular formula C15H23FN2O4S B511609 3-ethoxy-4-fluoro-N-(3-morpholinopropyl)benzenesulfonamide CAS No. 898647-77-3

3-ethoxy-4-fluoro-N-(3-morpholinopropyl)benzenesulfonamide

Cat. No. B511609
CAS RN: 898647-77-3
M. Wt: 346.4g/mol
InChI Key: HGMIYBAZNFHVQE-UHFFFAOYSA-N
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Description

  • Chemical Structure : The compound consists of an ethoxy group, a fluorophenyl ring, a morpholinopropyl side chain, and a benzenesulfonamide moiety .

Molecular Structure Analysis

  • MS (Mass Spectrometry) : MS confirms the molecular weight and fragmentation pattern .

Additionally, X-ray diffraction analysis of a single crystal of the compound validates its structure .


Physical And Chemical Properties Analysis

  • Electrostatic Potential and Frontier Molecular Orbitals : Density functional theory (DFT) calculations can provide insights into these properties .

properties

IUPAC Name

3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2O4S/c1-2-22-15-12-13(4-5-14(15)16)23(19,20)17-6-3-7-18-8-10-21-11-9-18/h4-5,12,17H,2-3,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMIYBAZNFHVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCOCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-4-fluoro-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

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